molecular formula C10H11F2NO4S B2605474 methyl 2-(3,4-difluoro-N-methylsulfonylanilino)acetate CAS No. 915902-40-8

methyl 2-(3,4-difluoro-N-methylsulfonylanilino)acetate

Cat. No. B2605474
CAS RN: 915902-40-8
M. Wt: 279.26
InChI Key: ORJOBCFOXOREJW-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-difluoro-N-methylsulfonylanilino)acetate, also known as DMF-DMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its unique properties and its potential use in drug discovery, chemical synthesis, and other areas of research.

Scientific Research Applications

Reactivity and Applications in Organic Synthesis

Methyl 2-(3,4-difluoro-N-methylsulfonylanilino)acetate and related compounds have been studied extensively for their unique reactivity and potential applications in organic synthesis. The compound, under specific high concentration and temperature conditions, has been found to act as a very efficient source of difluorocarbene. For example, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) exhibits carbene reactivity characteristics comparable to those exhibited by trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), which is important for synthesizing difluorocyclopropane derivatives (Eusterwiemann et al., 2012).

Radical Reactions and Synthesis of Fluoro Compounds

The compound is also involved in radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers. This process forms part of a methodology used in the synthesis of hitherto unknown 3,3-difluoro-GABA, enriching the series of isomeric difluoro GABAs. The method provides a way to synthesize perfluoroalkylated organic compounds, highlighting its significance in developing new materials and medicinal compounds (Kondratov et al., 2015).

Characterization and Theoretical Studies

In-depth studies involving XRD, FT-IR, UV–Vis, and NMR techniques have been conducted to characterize related compounds. These studies are crucial for understanding the molecular and chemical properties of these compounds, which can inform their practical applications in various scientific and industrial fields (Gültekin et al., 2020).

Facilitating Cycloaddition Reactions

Compounds related to this compound play a significant role in facilitating cycloaddition reactions, such as the stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes. This process allows the synthesis of cyclic sulfoximines and demonstrates the compound's utility in enhancing the efficiency of complex organic reactions (Ye et al., 2014).

properties

IUPAC Name

methyl 2-(3,4-difluoro-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO4S/c1-17-10(14)6-13(18(2,15)16)7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJOBCFOXOREJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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